molecular formula C19H21N3O5 B4506806 1-{[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxylic acid

1-{[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxylic acid

Cat. No.: B4506806
M. Wt: 371.4 g/mol
InChI Key: ONMDFRFAKGYQDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxylic acid is a useful research compound. Its molecular formula is C19H21N3O5 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.14812078 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insecticidal Applications

Pyridine derivatives, including those structurally related to the chemical , have been investigated for their insecticidal properties. A study synthesized several pyridine derivatives and tested them against the cowpea aphid, Aphis craccivora Koch. One compound exhibited insecticidal activity approximately 4-fold that of acetamiprid, a commonly used insecticide, indicating the potential of pyridine derivatives in pest control strategies (Bakhite, E. A., Abd-Ella, Aly A., El-Sayed, M., & Abdel-Raheem, S. A., 2014).

Coordination Polymers

Coordination polymers derived from pyridine and its analogs, including pyridazinyl compounds, have been synthesized in the presence of various metal ions. These polymers exhibit different structural dimensions and potential applications in material science due to their unique properties. For instance, reactions involving pyridine-2,4,6-tricarboxylic acid with different metals resulted in coordination polymers with varying structures, suggesting the versatility of pyridine derivatives in forming functional materials (Das, Madhab C., Ghosh, S., Sañudo, E., & Bharadwaj, P., 2009).

Pharmaceutical Intermediates

Compounds structurally related to "1-{[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxylic acid" serve as key intermediates in synthesizing pharmacologically active molecules. For example, derivatives of pyridine have been utilized in the synthesis of anticoagulants like apixaban. X-ray powder diffraction data for one such intermediate indicates its importance in pharmaceutical manufacturing processes (Wang, Qing, Suo, Zili, Zhang, Yong, Hou, Quan, & Li, Hui, 2017).

Properties

IUPAC Name

1-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-27-15-4-2-13(3-5-15)16-6-7-17(23)22(20-16)12-18(24)21-10-8-14(9-11-21)19(25)26/h2-7,14H,8-12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMDFRFAKGYQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxylic acid
Reactant of Route 2
1-{[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxylic acid
Reactant of Route 3
1-{[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxylic acid
Reactant of Route 4
1-{[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxylic acid
Reactant of Route 5
Reactant of Route 5
1-{[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxylic acid
Reactant of Route 6
1-{[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.